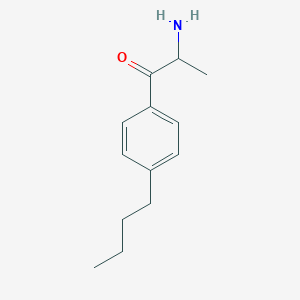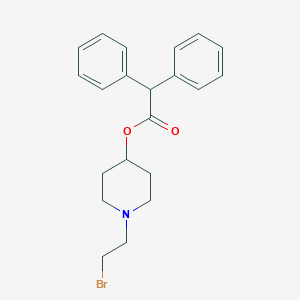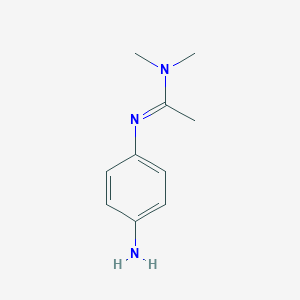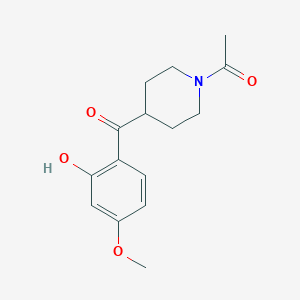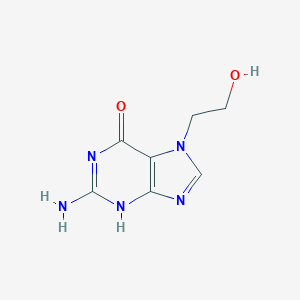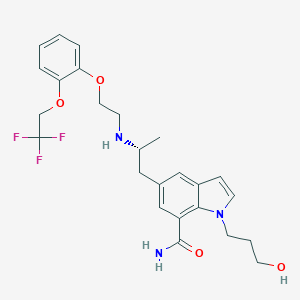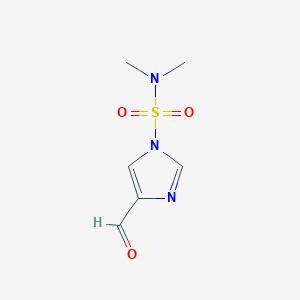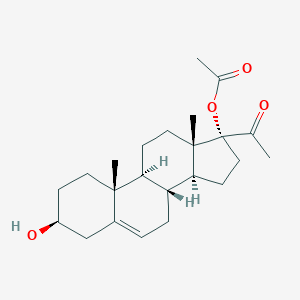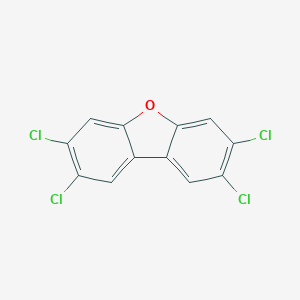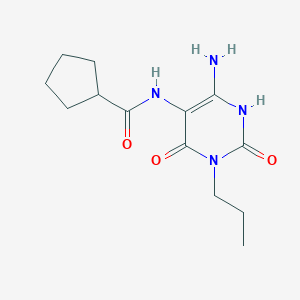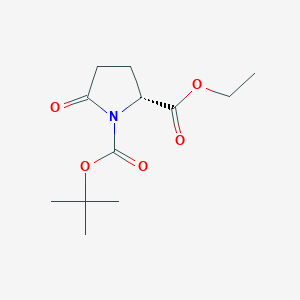
1-Boc-D-Pyroglutamate d'éthyle
Vue d'ensemble
Description
1-Boc-D-Pyroglutamic acid ethyl ester, also known as Ethyl N-(tert-Butoxycarbonyl)-D-pyroglutamate, is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . This compound is characterized by its white to almost white crystalline powder form and is primarily used in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
1-Boc-D-Pyroglutamic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including peptides and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein structure due to its ability to mimic natural amino acids.
Medicine: It serves as a building block in the synthesis of drugs and bioactive molecules.
Industry: The compound is employed in the production of fine chemicals and as a reagent in chemical processes.
Mécanisme D'action
Target of Action
1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative
Mode of Action
It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.
Pharmacokinetics
Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .
Action Environment
It is recommended to store the compound at -20°c for long-term storage .
Analyse Biochimique
Biochemical Properties
1-Boc-D-Pyroglutamic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as proteases and peptidases is crucial for its role in proteomics research. These interactions often involve the cleavage of the Boc (tert-butoxycarbonyl) protecting group, which is essential for the subsequent formation of peptide bonds .
Cellular Effects
1-Boc-D-Pyroglutamic acid ethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate enzyme activity can lead to changes in cell function, such as altered protein synthesis and degradation. These effects are particularly relevant in studies involving cell differentiation and proliferation, where 1-Boc-D-Pyroglutamic acid ethyl ester can impact the expression of specific genes and proteins.
Molecular Mechanism
At the molecular level, 1-Boc-D-Pyroglutamic acid ethyl ester exerts its effects through binding interactions with biomolecules. The compound’s Boc group is cleaved by specific enzymes, allowing it to participate in peptide bond formation. This process involves the activation or inhibition of enzymes, leading to changes in gene expression and protein synthesis. The molecular mechanism of 1-Boc-D-Pyroglutamic acid ethyl ester is thus closely linked to its role in peptide synthesis and proteomics research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-D-Pyroglutamic acid ethyl ester can change over time due to its stability and degradation. The compound is generally stable when stored in a dark, dry place at room temperature. Prolonged exposure to light and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that 1-Boc-D-Pyroglutamic acid ethyl ester can maintain its activity for extended periods under optimal storage conditions .
Dosage Effects in Animal Models
The effects of 1-Boc-D-Pyroglutamic acid ethyl ester vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and protein synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, such as cellular stress and apoptosis. These threshold effects are crucial for determining the optimal dosage for experimental studies involving 1-Boc-D-Pyroglutamic acid ethyl ester.
Metabolic Pathways
1-Boc-D-Pyroglutamic acid ethyl ester is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and proteases, facilitating the cleavage of the Boc group and subsequent peptide bond formation. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Boc-D-Pyroglutamic acid ethyl ester is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 1-Boc-D-Pyroglutamic acid ethyl ester are essential for its role in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 1-Boc-D-Pyroglutamic acid ethyl ester is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of 1-Boc-D-Pyroglutamic acid ethyl ester is crucial for its activity and function in peptide synthesis and proteomics research .
Méthodes De Préparation
The synthesis of 1-Boc-D-Pyroglutamic acid ethyl ester typically involves the protection of the amino group of D-pyroglutamic acid followed by esterification. The common synthetic route includes:
Protection of the Amino Group: The amino group of D-pyroglutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-D-Pyroglutamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield D-pyroglutamic acid ethyl ester.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common reagents used in these reactions include acids like TFA for deprotection and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Boc-D-Pyroglutamic acid ethyl ester can be compared with other similar compounds such as:
N-Boc-L-pyroglutamic acid ethyl ester: The L-isomer of the compound, which has different stereochemistry and may exhibit different biological activity.
Ethyl N-(tert-Butoxycarbonyl)-L-pyroglutamate: Another isomer with similar protective groups but different stereochemistry.
1-Boc-L-Pyroglutamic acid methyl ester: A methyl ester variant with similar protective groups but different ester functionality.
These compounds share similar protective groups and ester functionalities but differ in their stereochemistry and specific applications.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356252 | |
| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144978-35-8 | |
| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



